

Application Notes and Protocols: NCT-505 Solubility and Handling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-505 is a potent and highly selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), a key enzyme implicated in cancer stem cell biology, drug resistance, and various metabolic processes.[1][2][3][4][5] With an IC50 value of 7 nM for ALDH1A1, it demonstrates significant selectivity over other ALDH isoforms such as ALDH1A2, ALDH1A3, ALDH2, and ALDH3A1.[1][4][6] This document provides detailed protocols for the solubilization and handling of **NCT-505** for both in vitro and in vivo applications, alongside an overview of its mechanism of action.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. **NCT-505** is a solid, white to off-white powder.[1] Its solubility has been determined in various solvents, with Dimethyl Sulfoxide (DMSO) being the most common for creating stock solutions.

Table 1: NCT-505 Properties and Solubility



Property	Value	Source
CAS Number	2231079-74-4	[1][7]
Molecular Formula	C27H28FN5O3S	[1][7]
Molecular Weight	521.61 g/mol	[1][7]
Appearance	White to off-white solid	[1]
Solubility in DMSO	100 mg/mL (191.71 mM)	[1]
60 mg/mL (at 25°C)	[6]	
Other Solvents	Soluble in combinations of DMSO, PEG300, Tween-80, Saline, and Corn Oil for working solutions.	[1]

Note: Discrepancies in reported DMSO solubility may arise from differences in purity, temperature, and the specific source of DMSO used. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, and using newly opened DMSO is recommended.[1] Sonication or gentle heating may be required to achieve full dissolution.[1]

Protocols for Solution Preparation Protocol 1: High-Concentration Stock Solution in DMSO

This protocol outlines the preparation of a concentrated stock solution for subsequent dilution in aqueous media or for creating in vivo formulations.

Materials:

- NCT-505 powder
- Anhydrous, high-purity DMSO (newly opened recommended[1])
- Sterile microcentrifuge tubes or vials
- Vortex mixer



Ultrasonic bath (optional)

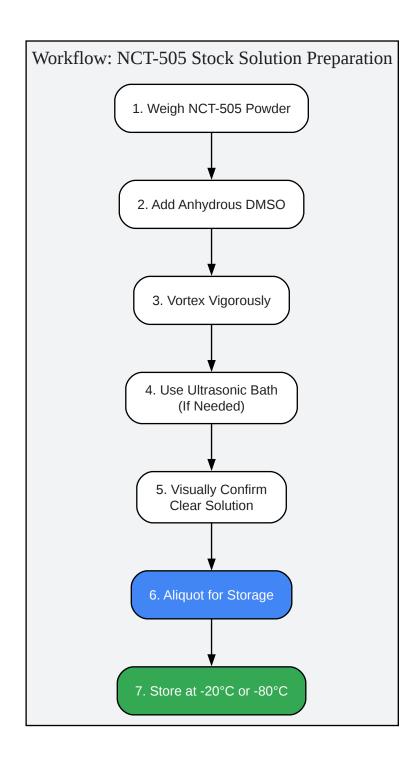
Procedure:

- Equilibrate the NCT-505 powder vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of NCT-505 powder and place it in a sterile vial.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of NCT-505).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If precipitation occurs or dissolution is slow, place the vial in an ultrasonic bath for 5-10 minutes.[1]
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution:

- Store aliquots at -80°C for up to 6 months.[1][6]
- For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][6]





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Workflow for preparing a concentrated **NCT-505** stock solution in DMSO.

Protocol 2: Preparation of In Vivo Formulations



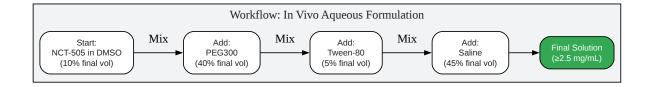
For animal studies, **NCT-505** must be formulated in a biocompatible vehicle. The following protocols yield a clear solution of at least 2.5 mg/mL.[1]

2.1 Aqueous-Based Formulation

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

Procedure:

- Begin with the required volume of the high-concentration DMSO stock solution (Protocol 1).
- Add PEG300 to the DMSO stock and mix thoroughly.
- Add Tween-80 to the mixture and mix again until uniform.
- Finally, add saline to reach the final volume and mix until a clear solution is formed.



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Sequential mixing process for the aqueous-based in vivo formulation.

2.2 Oil-Based Formulation

Vehicle Composition: 10% DMSO, 90% Corn oil.[1]

Procedure:

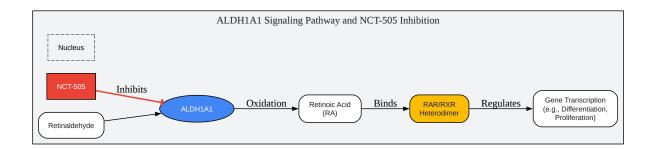
- Begin with the required volume of the high-concentration DMSO stock solution (Protocol 1).
- Add the corn oil to the DMSO stock.



 Mix thoroughly until a uniform and clear solution is achieved. This formulation is suitable for longer dosing periods.[1]

Mechanism of Action & Signaling Pathway

NCT-505 selectively inhibits ALDH1A1, an enzyme that plays a critical role in cellular detoxification and the retinoic acid (RA) signaling pathway.[2][8] ALDH1A1 oxidizes retinaldehyde to retinoic acid. RA then enters the nucleus and binds to the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) heterodimer. This complex acts as a transcription factor, regulating genes involved in cell differentiation and proliferation.[9] By blocking ALDH1A1, **NCT-505** prevents the synthesis of RA, thereby inhibiting downstream signaling. This mechanism is crucial for its activity against cancer stem cells, which often exhibit high ALDH1A1 activity.[8][9][10]



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NCT-505 inhibits the ALDH1A1-mediated conversion of retinaldehyde to retinoic acid.

Example Experimental Protocol: In Vitro Cell Viability Assay

This protocol is adapted from methods used to assess the cytotoxic effects of **NCT-505** on cancer cell lines.[1]

Materials:

Methodological & Application



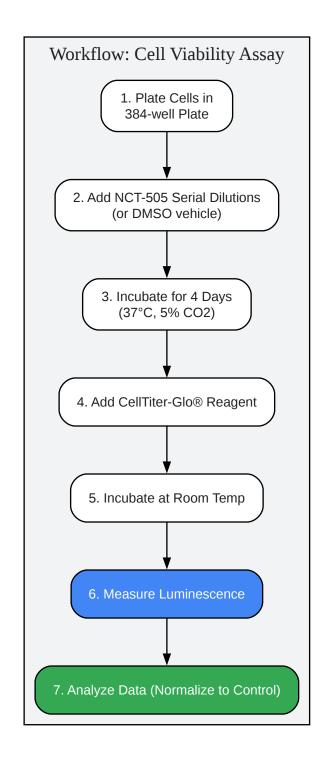


- Cancer cell line of interest (e.g., OV-90)
- Complete growth media
- 384-well white, tissue culture-treated plates
- NCT-505 DMSO stock solution
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminescence plate reader

Procedure:

- Cell Plating: Harvest cells and resuspend them in growth media. Dispense 3000 cells in 30
 μL of media into each well of a 384-well plate.
- Compound Addition: Prepare serial dilutions of the NCT-505 DMSO stock solution in complete growth media. Immediately add the diluted compound or vehicle control (media with the same final DMSO concentration) to the wells.
- Incubation: Cover the plate with a breathable seal and incubate for the desired period (e.g., 4 days) at 37°C in a humidified 5% CO2 incubator.
- Viability Assessment: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 20 μL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader. Data is typically normalized to vehicle-treated (DMSO) controls.





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Experimental workflow for assessing cell viability after **NCT-505** treatment.



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